molecular formula C20H22N6O2 B5509235 4-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰基)-1-哌嗪基]嘧啶

4-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰基)-1-哌嗪基]嘧啶

货号 B5509235
分子量: 378.4 g/mol
InChI 键: GTOPWUGPHMYPTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is a part of the pyrazolo[1,5-a]pyrimidine class, identified as a privileged structure for library synthesis due to its unique core molecule characteristics. This class has garnered interest for its potential in various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions and specific functional group transformations. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a similar compound, was achieved through a complex multi-step process, starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, resulting in an overall chemical yield of 13-14% across eight to nine steps (Wang et al., 2018).

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines and related compounds show diverse molecular structures, with variations in substituents leading to significant differences in their properties and potential applications. Studies on the hydrogen bonding and molecular conformations of these compounds highlight their complex structural characteristics. For example, the study of anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidines provided insights into their hydrogen bonding in two and three dimensions, emphasizing the impact of molecular structure on their chemical behavior (Trilleras et al., 2008).

科学研究应用

合成与表征

包括4-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰基)-1-哌嗪基]嘧啶在内的嘧啶衍生物的研究显示了它们在各种科学应用中的潜力。这些化合物已通过不同方法合成,包括微波辐射环缩合,表现出显著的生物活性。合成过程涉及在微波条件下用取代酸酰肼与N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺进行环缩合,得到的化合物被评估其杀虫和抗菌潜力 (Deohate & Palaspagar, 2020)

抗病毒和抗菌活性

与给定化合物相关的吡唑并[3,4-d]嘧啶类已合成并发现具有显着的抗病毒活性,尤其对人类肠道病毒,包括柯萨奇病毒。这些化合物显示出以纳摩尔浓度抑制肠道病毒复制,而没有明显的细胞毒性效应,表明它们作为有效抗病毒剂的潜力 (Chern et al., 2004)

抗炎镇痛剂

从嘧啶衍生的新型杂环化合物,包括与4-(3-甲基-1H-吡唑-1-基)-6-[4-(苯氧基乙酰基)-1-哌嗪基]嘧啶类似的结构,已合成并测试了它们的抗炎和镇痛活性。发现这些化合物表现出显着的COX-2抑制活性,与标准药物相比,一些衍生物在减轻疼痛和炎症方面显示出高选择性和有效性 (Abu‐Hashem et al., 2020)

成像和诊断应用

嘧啶衍生物,例如N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺,已合成用于潜在的成像和诊断应用中,特别是使用PET扫描对神经炎症中的IRAK4酶进行成像。这展示了嘧啶衍生物在医学诊断和治疗监测中的广泛应用 (Wang et al., 2018)

属性

IUPAC Name

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-16-7-8-26(23-16)19-13-18(21-15-22-19)24-9-11-25(12-10-24)20(27)14-28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOPWUGPHMYPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。